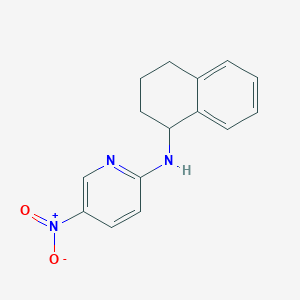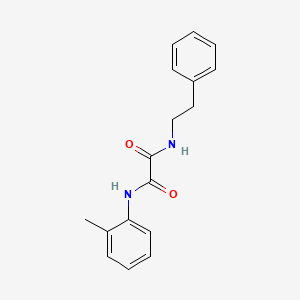![molecular formula C18H17IN2O3S B5109371 propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate, also known as PIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIA is a synthetic compound that has been extensively studied for its biological and chemical properties. In
Mécanisme D'action
The mechanism of action of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This compound has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and immune responses. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its diverse range of potential applications. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for various research fields. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce cell death in cancer cells, but it can also induce cell death in healthy cells if used at high concentrations. Therefore, careful control of this compound concentration is necessary to avoid potential toxicity.
Orientations Futures
There are several future directions for research on propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. This compound has shown promising results in animal models, but its potential use in humans is limited by its poor solubility and bioavailability. Therefore, the development of this compound derivatives with improved solubility and bioavailability is necessary for its potential use in humans. Another area of research is the investigation of this compound's mechanism of action. While the inhibition of histone deacetylases and NF-kB has been proposed as possible mechanisms, further studies are needed to fully understand this compound's mechanism of action. Additionally, the investigation of this compound's potential use in combination therapy with other drugs is an area of research that holds promise for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 3-iodobenzoic acid, which is reacted with thionyl chloride to form 3-iodobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to form 3-iodobenzoyl isothiocyanate. The final step involves the reaction of 3-iodobenzoyl isothiocyanate with propyl 4-aminobenzoate to form this compound. The overall synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
The potential applications of propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate in scientific research are diverse. This compound has been studied for its antimicrobial properties, and it has been shown to inhibit the growth of various bacterial strains. This compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
propyl 4-[(3-iodobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3S/c1-2-10-24-17(23)12-6-8-15(9-7-12)20-18(25)21-16(22)13-4-3-5-14(19)11-13/h3-9,11H,2,10H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFNEOFDLQILTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)

![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)